5-methyl-4-nitroso-3-phenyl-1H-pyrazole
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Overview
Description
5-methyl-4-nitroso-3-phenyl-1H-pyrazole: is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry . Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-nitroso-3-phenyl-1H-pyrazole typically involves the condensation of appropriate precursors under specific conditions. One common method includes the reaction of 1,3-diketones with arylhydrazines . For instance, the condensation of 1,3-diketones with arylhydrazines in the presence of a catalyst such as Nano-ZnO can lead to the formation of pyrazole derivatives .
Industrial Production Methods
Industrial production methods for pyrazole derivatives often involve multi-step processes that ensure high yield and purity. These methods may include the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes . The choice of method depends on the desired scale of production and the specific requirements of the end product.
Chemical Reactions Analysis
Types of Reactions
5-methyl-4-nitroso-3-phenyl-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield amine derivatives .
Scientific Research Applications
5-methyl-4-nitroso-3-phenyl-1H-pyrazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-methyl-4-nitroso-3-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s effects are often mediated through its ability to form hydrogen bonds and interact with active sites of enzymes or receptors . This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1-phenyl-1H-pyrazol-5-ol
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- (5-methyl-4-nitro-1H-pyrazol-3-yl) (phenyl)methanone
Uniqueness
5-methyl-4-nitroso-3-phenyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-methyl-4-nitroso-3-phenyl-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-7-9(13-14)10(12-11-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFXUSWFEOCSAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=CC=C2)N=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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